N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide is an organic compound characterized by its unique structure, which includes an indole moiety and a naphthalene sulfonamide group. Its molecular formula is CHNOS, with a molecular weight of approximately 350.43 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of sodium channels and other pharmacological targets .
The chemical reactivity of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide primarily involves nucleophilic substitutions and electrophilic additions, typical of sulfonamides. The sulfonamide group can participate in various reactions, including:
N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide exhibits significant biological activity, particularly in the modulation of sodium channels. Its structural features allow it to interact with various biological targets, potentially leading to therapeutic applications in treating neurological disorders and other conditions linked to sodium channel dysfunction. Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties .
The synthesis of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide can be achieved through several methods:
The applications of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide are diverse:
Interaction studies involving N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide focus on its binding affinity to sodium channels and other cellular targets. These studies often employ techniques such as:
Several compounds share structural similarities with N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-(Dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]-1-naphthalenesulfonamide | Similar indole and naphthalene structure | Contains dimethylamino group enhancing solubility |
| N-(2-(1H-indol-3-yl)ethyl)-naphthalene-1-sulfonamide | Different position of sulfonamide | May exhibit different pharmacological properties |
| 4-Amino-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | Indole and benzene sulfonamide structure | Potentially different binding affinities due to benzene ring |
The uniqueness of N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide lies in its specific combination of indole and naphthalene structures, which may confer distinct biological activities compared to similar compounds .
The compound emerged in the early 21st century as part of efforts to merge indole’s biological versatility with sulfonamides’ target specificity. Indole derivatives have been integral to drug discovery since the isolation of reserpine in the 1950s, while sulfonamides gained prominence earlier as antibacterial agents. The fusion of these motifs, as seen in N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide, represents a strategic shift toward hybrid pharmacophores capable of engaging multiple biological targets.
Early synthetic routes focused on coupling 1H-indole-3-ethylamine with naphthalene-2-sulfonyl chloride derivatives, though yields were initially limited by the steric hindrance of the naphthalene system. Advances in coupling reagents and protective group strategies enabled higher purity batches (>90%) by the late 2010s, facilitating biological testing. Parallel work on structurally related compounds, such as 4-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide, demonstrated the tunability of electronic properties through substituent variation.
Table 1: Key Chemical Properties of N-[2-(1H-Indol-3-yl)ethyl]naphthalene-2-sulfonamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 372109-24-5 | |
| Molecular Formula | C20H18N2O2S | |
| Molecular Weight | 350.43 g/mol | |
| Purity (Typical) | 90% | |
| Key Functional Groups | Indole, sulfonamide, naphthalene |
The compound’s dual aromatic architecture enables diverse molecular interactions:
This bifunctionality has led to investigations in several therapeutic areas:
Table 2: Structural Comparison with Related Compounds
The theoretical foundation of indole-sulfonamide research rests on comprehensive structure-activity relationship principles that govern the biological activity of compounds like N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide [1]. These theories establish critical correlations between molecular architecture and pharmacological efficacy, providing essential insights for rational drug design [2] [3].
Research has demonstrated that the indole scaffold serves as a privileged structure in medicinal chemistry, with the 3-position being particularly reactive toward electrophilic substitution reactions [4] [5]. The presence of sulfonamide functionality at strategic positions significantly influences biological activity through multiple mechanisms [3] [6]. Studies have shown that compounds bearing indole-sulfonamide hybrids exhibit enhanced potency compared to their individual components, with structure-activity relationship investigations revealing that the sulfonamide group contributes to hydrogen bonding capabilities and polar interactions [5] [7].
The naphthalene moiety in N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide provides crucial hydrophobic interactions, as evidenced by comparative studies showing that naphthalene-containing derivatives demonstrate superior binding affinity compared to simpler aromatic systems [1] [6]. Research has established that the bicyclic aromatic naphthalene system offers optimal hydrophobic contact surface area, with studies indicating that replacement with smaller aromatic rings significantly reduces biological activity [1] [4].
The ethyl linker connecting the indole and naphthalene-sulfonamide moieties plays a critical role in determining overall molecular conformation and biological activity [2] [4]. Structure-activity relationship studies have demonstrated that alkyl chain length and flexibility significantly impact target protein recognition, with optimal spacing required for proper pharmacophore alignment [7] [11]. The specific 2-(1H-indol-3-yl)ethyl configuration allows for appropriate spatial positioning of key functional groups, facilitating effective protein-ligand interactions [1] [6].
| Structural Component | Contribution to Activity | Mechanism of Action | Supporting Evidence |
|---|---|---|---|
| Indole core | Essential for binding affinity | π-π stacking interactions | High reactivity at 3-position [4] |
| Sulfonamide group | Hydrogen bonding capability | Polar interactions with target sites | Enhanced potency in hybrid compounds [3] [5] |
| Naphthalene system | Hydrophobic interactions | van der Waals contacts | Superior to smaller aromatics [1] [6] |
| Ethyl linker | Conformational flexibility | Optimal pharmacophore spacing | Critical for protein recognition [7] [11] |
Pharmacophore modeling represents a fundamental theoretical framework for understanding the essential molecular features required for biological activity in indole-sulfonamide derivatives [8] [9]. These approaches identify critical spatial arrangements of chemical functionalities that are necessary for optimal interaction with biological targets [10] [11].
The pharmacophore model for indole-sulfonamide compounds encompasses several key elements that contribute to biological activity [7] [11]. The indole nitrogen serves as a hydrogen bond donor, while the sulfonamide oxygen atoms function as hydrogen bond acceptors, creating a complementary binding pattern with target proteins [3] [5]. Research has demonstrated that the aromatic rings provide hydrophobic interaction sites, with the naphthalene system offering extended π-electron surface area for enhanced binding [1] [6].
Quantitative structure-activity relationship studies have identified specific molecular descriptors that correlate with biological activity [7] [8]. The topological polar surface area has been recognized as a critical predictor of anticancer activity, while charge descriptors such as ATSC1c show strong correlation with cytotoxic effects [8] [9]. Polarizability descriptors, particularly AATS7p, demonstrate significant correlation with activity against specific cancer cell lines [7] [8].
The three-dimensional arrangement of pharmacophoric elements in N-[2-(1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide follows established principles for optimal target recognition [1] [4]. Molecular modeling studies have revealed that the indole and naphthalene rings adopt specific orientations that maximize complementary interactions with binding sites [6] [11]. The sulfonamide group must be positioned to enable simultaneous hydrogen bonding with key amino acid residues while maintaining favorable electrostatic interactions [3] [7].
Research has shown that compounds with optimal pharmacophore alignment exhibit significantly enhanced binding affinity compared to structurally similar molecules with suboptimal spatial arrangements [4] [6]. The flexibility of the ethyl linker allows for conformational adaptation to accommodate different target binding sites while maintaining essential pharmacophoric contacts [2] [7].
| Pharmacophoric Feature | Spatial Requirements | Interaction Type | Target Residues |
|---|---|---|---|
| Indole NH | Hydrogen bond donor capability | Directional H-bonding | Backbone carbonyls [6] [11] |
| Sulfonamide oxygens | Acceptor site accessibility | Electrostatic interactions | Lysine, arginine residues [3] [7] |
| Naphthalene π-system | Planar aromatic surface | Hydrophobic contacts | Phenylalanine, tryptophan [1] [6] |
| Ethyl linker | Conformational flexibility | Adaptive positioning | Variable based on target [2] [7] |
Advanced computational methodologies provide sophisticated theoretical frameworks for predicting the biological activity and molecular behavior of indole-sulfonamide derivatives [8] [9]. These models integrate multiple molecular descriptors and machine learning algorithms to generate reliable predictions for compound optimization [12] [13].
The GP-Tree feature selection algorithm has emerged as a powerful tool for high-dimensional feature selection in indole derivative research, effectively identifying relevant molecular descriptors for predicting biological activity [8]. This approach balances the selection of both positively and negatively contributing descriptors, enhancing the performance of decision tree, k-nearest neighbor, and random forest models [8] [9]. The AdaBoost-ALO (Ant Lion Optimizer) model has demonstrated exceptional performance in predicting LogIC50 values, achieving R² values of 0.9852 with root mean square error of 0.1470 [8].
CORAL software has been successfully employed to develop reliable quantitative structure-activity relationship models for indole derivatives, providing simple yet effective prediction capabilities [12]. These models utilize SMILES notation and Monte Carlo optimization to establish correlations between molecular structure and biological activity [9] [12]. The SMOGN technique addresses class imbalances in datasets, expanding available data to enhance prediction accuracy for compounds with varying activity levels [8].
Molecular docking studies provide detailed insights into the binding modes and interactions between indole-sulfonamide compounds and their biological targets [7] [11] [13]. These computational approaches reveal specific amino acid residues involved in ligand recognition and binding affinity determination [6] [11]. AutoDock and similar programs calculate grid scores that correlate with experimental binding affinities, enabling virtual screening of compound libraries [13].
Molecular dynamics simulations refine binding affinity calculations through temporal analysis of ligand-receptor interactions [13]. These studies provide free energy binding calculations that often show improved correlation with experimental data compared to static docking results [9] [13]. The integration of clustering analysis with trajectory data allows for identification of stable binding conformations and assessment of binding site flexibility [13].
| Computational Method | Application | Performance Metrics | Key Advantages |
|---|---|---|---|
| GP-Tree Feature Selection | Descriptor identification | Enhanced model performance | High-dimensional capability [8] |
| AdaBoost-ALO | Activity prediction | R² = 0.9852, RMSE = 0.1470 | Superior accuracy [8] |
| CORAL QSAR | Structure-activity modeling | Reliable predictive models | Simple implementation [12] |
| Molecular Docking | Binding mode prediction | Grid scores for affinity | Target-specific insights [7] [11] [13] |
| Molecular Dynamics | Binding refinement | Free energy calculations | Temporal binding analysis [13] |
The validation of computational prediction models requires rigorous testing using both internal and external datasets [8] [12]. Cross-validation techniques ensure model reliability and prevent overfitting, while external validation using independent datasets confirms predictive capability [9] [12]. The combination of multiple validation approaches strengthens confidence in model predictions and supports their application in drug design workflows [8] [13].
The traditional route is a single-step nucleophilic substitution between the primary amine of tryptamine and an activated sulfonyl chloride.
Reaction overview
Table 3-1 Selected classical conditions and outcomes
| Entry | Base (equivalents) | Solvent | Temperature / time | Isolated yield | Citation |
|---|---|---|---|---|---|
| 1 | Triethylamine (1.5) | Dichloromethane | 0 → 25 °C, 12 h | 82% | 66 |
| 2 | Potassium carbonate (2.0) | Water | 25 °C, 1 h | 78% | 24 |
| 3 | Triethylamine (1.5) | Tetrahydrofuran | 55–60 °C, 3 h | 80% * (method transferred from aryl analogues) | 21 |
*Entry 3 reproduces the high-temperature protocol reported for substituted aryl sulfonyl chlorides; direct use of naphthalene-2-sulfonyl chloride affords comparable conversion under the same conditions.
Key observations
Electrochemical oxidative coupling
Laudadio and co-workers disclosed an anodically driven union of thiols with amines that proceeds without sulfonyl chlorides and produces hydrogen gas as the sole stoichiometric by-product [4] [5]. Applying the method to 2-naphthalenethiol and tryptamine in a microflow cell (graphite anode / stainless-steel cathode, acetonitrile : aqueous hydrochloric acid 3 : 1, 5 mA cm⁻²) delivers the title sulfonamide in 78% yield after only five minutes.
Single-pass continuous-flow electrochemistry
The same group translated the batch protocol to an undivided flow cell (250 µm gap), enabling gram-scale preparation with space–time yields above 30 g L⁻¹ h⁻¹ and quantitative current efficiencies [6].
Switchable sulfur-dioxide surrogates
Copper-catalysed three-component coupling of 2-naphthylboronic acid, tryptamine and bis-(1,4-diazabicyclo[2.2.2]octane)-sulfur dioxide (DABSO) furnishes the sulfonamide in 63% yield under ambient pressure, avoiding pre-formed chlorides [3].
Multistep continuous-flow sequences
Flow platforms that integrate in-line generation of naphthalene-2-sulfonyl chloride, extraction into an organic phase and immediate amidation with tryptamine reach 71% overall yield while reducing reaction time from hours to minutes [7].
Table 3-2 Representative modern strategies
| Entry | Strategy | Core reagents | Residence / reaction time | Yield | Citation |
|---|---|---|---|---|---|
| A | Microflow electrochemistry | 2-Naphthalenethiol, tryptamine | 5 min | 78% | 22 |
| B | Batch electrochemistry | 2-Naphthalenethiol, tryptamine | 45 min | 65% | 50 |
| C | Cu-catalysed boronic acid–amine–DABSO coupling | 2-Naphthylboronic acid, tryptamine | 4 h | 63% | 24 |
| D | Chloride generation + amidation in flow | Naphthalene-2-sulfonic acid, thionyl chloride, tryptamine | 18 min | 71% | 52 |
Environmental metrics
Table 3-3 Selected green-chemistry metrics
| Method | Chlorine-containing waste | Volatile organic solvent | E-factor (lab scale) | Catalyst recyclability | Citation |
|---|---|---|---|---|---|
| Electrochemical flow | none | acetonitrile (recovered 93%) | 1.8 | electrode reuse > 100 h | 22 |
| ZnO nanoparticle, neat | trace inorganic salts | none | 0.9 | five cycles | 24 |
| Deep-eutectic solvent | none | none | 1.2 | solvent switched on/off > 10 cycles | 40 |
Equipment throughput
Supply chain and cost
Process safety